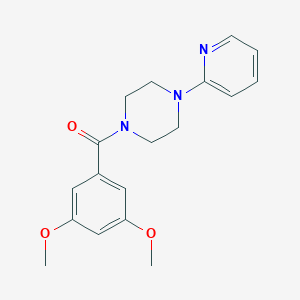

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine

Description

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine (molecular formula: C₁₈H₂₁N₃O₃; CAS: 369400-61-3) is a piperazine derivative featuring a 3,5-dimethoxybenzoyl group at position 1 and a 2-pyridinyl substituent at position 4 of the piperazine ring. This compound is structurally characterized by its dual aromatic systems, which confer unique electronic and steric properties. The 3,5-dimethoxybenzoyl moiety enhances lipophilicity, while the pyridinyl group contributes to hydrogen-bonding interactions, making it a candidate for targeting central nervous system (CNS) receptors or enzymes . Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and piperazine precursors under basic conditions, followed by purification via chromatography .

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-23-15-11-14(12-16(13-15)24-2)18(22)21-9-7-20(8-10-21)17-5-3-4-6-19-17/h3-6,11-13H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLSMEKOKXDQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-pyridinylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the benzoyl and pyridinyl groups.

Reduction: Reduced forms of the benzoyl and pyridinyl groups.

Substitution: Substituted derivatives at the pyridinyl group.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoyl Piperazines

Compounds sharing the benzoyl-piperazine scaffold but differing in substituents exhibit varied biological activities. Key examples include:

Structural Insights :

- The 3,5-dimethoxybenzoyl group in the target compound may enhance membrane permeability compared to halogenated or cyano-substituted analogs .

- Pyridinyl vs. Benzyl Groups : The 2-pyridinyl substituent in the target compound provides a distinct hydrogen-bond acceptor profile compared to bulkier benzyl groups (e.g., 2,3,4-trimethoxybenzyl), which may reduce steric hindrance in receptor binding .

Piperazine Derivatives with Heteroaryl Substitutions

Piperazines bearing heteroaryl groups, such as pyridinyl or indole moieties, are explored for antiviral and antibacterial applications:

Key Comparisons :

- Antiviral Activity : The target compound lacks the bis-heteroaryl configuration of U-87201E, which is critical for HIV-1 RT inhibition .

- 5-HT1A Antagonism : Unlike p-MPPI/p-MPPF, the target compound’s 3,5-dimethoxybenzoyl group may shift selectivity away from serotonin receptors toward dopamine or adrenergic targets .

Piperazine Carbamates and Amides

Carbamate and amide derivatives of piperazine are studied for antibacterial and antifungal properties:

Biological Activity

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine core linked to a 3,5-dimethoxybenzoyl group and a pyridine moiety. Its structure can be represented as follows:

Pharmacological Profile

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a kinase inhibitor and its effects on different biological systems.

Kinase Inhibition

Research indicates that derivatives of piperazine can exhibit significant inhibitory activity against various kinases, including AKT2 and Aurora B. For instance, a related study reported that certain piperazine derivatives showed up to 64% inhibition of AKT2 at a concentration of 10 µM . This suggests that the compound may have applications in cancer therapeutics where AKT signaling is implicated.

Antimicrobial Activity

In vitro studies have demonstrated that similar piperazine compounds possess antimicrobial properties. For example, compounds derived from piperazine exhibited strong antibacterial activity against Staphylococcus aureus with MIC values ranging from 0.96 to 7.81 µg/mL . Although specific data for this compound is limited, its structural similarities suggest potential efficacy against bacterial pathogens.

The exact mechanism of action for this compound remains to be fully elucidated. However, its structural components suggest interactions with various molecular targets:

- Kinase Pathways : The inhibition of kinases such as AKT2 may disrupt signaling pathways involved in cell proliferation and survival.

- Antibacterial Mechanisms : The presence of the piperazine ring may enhance membrane permeability or interfere with bacterial metabolic processes.

Case Studies

Several studies have evaluated the biological activity of piperazine derivatives:

- Study on Kinase Inhibition : A focused library of piperazine-based compounds was screened against a panel of kinases. Notably, compounds similar to this compound showed promising inhibition profiles against several targets .

- Antineoplastic Activity : Research has indicated that piperazine derivatives exhibit moderate antineoplastic activity in various cancer cell lines, including cervical and gastric cancer cells . This aligns with the potential applications of this compound in oncology.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.